![molecular formula C15H14N6O B3506260 1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea](/img/structure/B3506260.png)
1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea
Overview
Description
1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea linkage between a 2-methylphenyl group and a 4-(tetrazol-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 4-(tetrazol-2-yl)aniline. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents, and other electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The tetrazole moiety in the compound can participate in hydrogen bonding and other interactions, contributing to its biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-3-[4-(triazol-2-yl)phenyl]urea: Similar structure but with a triazole ring instead of a tetrazole ring.
1-(2-Methylphenyl)-3-[4-(imidazol-2-yl)phenyl]urea: Similar structure but with an imidazole ring instead of a tetrazole ring.
1-(2-Methylphenyl)-3-[4-(pyrazol-2-yl)phenyl]urea: Similar structure but with a pyrazole ring instead of a tetrazole ring.
The uniqueness of this compound lies in the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-4-2-3-5-14(11)19-15(22)18-12-6-8-13(9-7-12)21-17-10-16-20-21/h2-10H,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYILOGDAKHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3N=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B3506186.png)
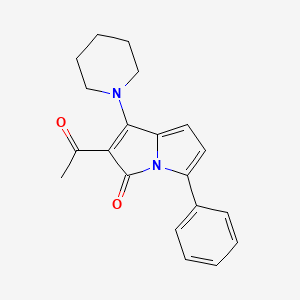
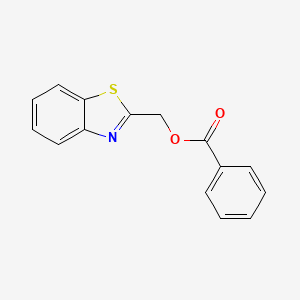
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)benzamide](/img/structure/B3506207.png)
![4-tert-butyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3506212.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3506217.png)

![2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506229.png)
![4-[(Z)-2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B3506235.png)
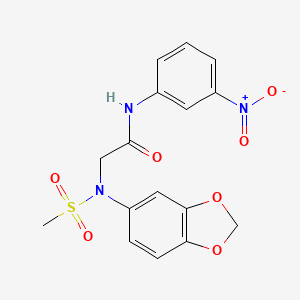
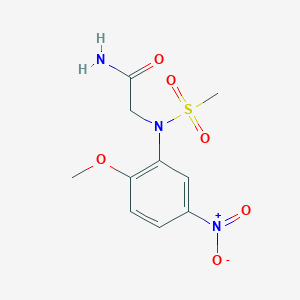
![5-bromo-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3506253.png)
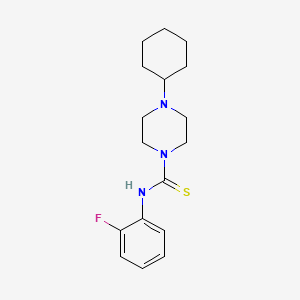
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3506283.png)
